

3-Hydroxyglutaric Acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxyglutaric acid-d5

Cat. No.: B596331

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This technical guide provides an in-depth overview of the chemical properties and applications of **3-Hydroxyglutaric acid-d5**, a crucial tool for researchers, scientists, and professionals in drug development. This document details its chemical characteristics, its role in the diagnosis of Glutaric Aciduria Type I (GA1), and the experimental protocols for its use as an internal standard in quantitative analysis.

Core Chemical Properties

3-Hydroxyglutaric acid-d5 is the deuterated form of 3-Hydroxyglutaric acid, an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.^[1] Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.

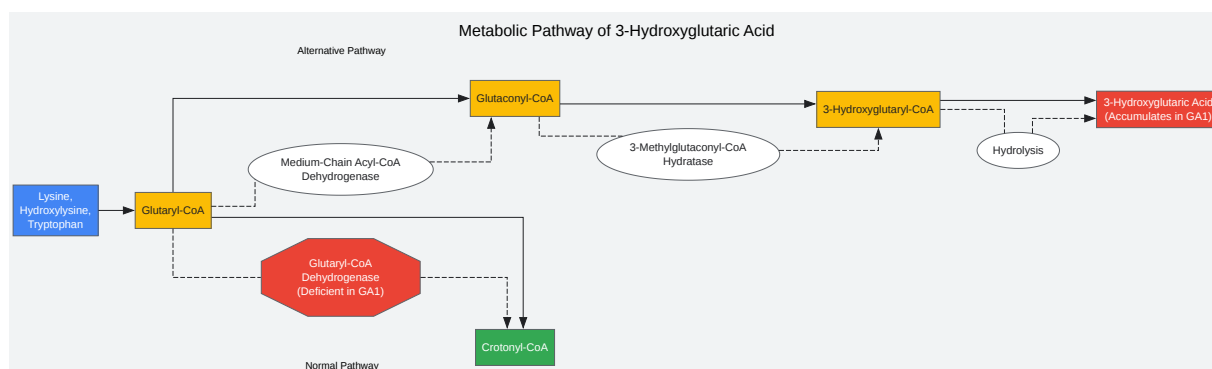
Property	Value	Source
Chemical Name	3-hydroxypentanedioic-2,2,3,4,4-d5 acid	Sigma-Aldrich
Molecular Formula	C5H3D5O5	MedChemExpress
Molecular Weight	153.14 g/mol	MedChemExpress
CAS Number	1219805-72-7	Sigma-Aldrich
Appearance	White to off-white solid	MedChemExpress
Purity	≥98%	Sigma-Aldrich
Isotopic Enrichment	99.4%	MedChemExpress
Storage Temperature	2-8°C	Sigma-Aldrich

Role in Glutaric Aciduria Type I (GA1)

Glutaric aciduria type 1 is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).^{[2][3]} This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in various body fluids.^{[2][3]} Elevated levels of 3-hydroxyglutaric acid are a key biomarker for the diagnosis of GA1.^{[2][4]} Accurate quantification of this metabolite is crucial for the diagnosis, monitoring, and management of patients with GA1.^{[2][3][5]}

Metabolic Pathway of 3-Hydroxyglutaric Acid

The following diagram illustrates the metabolic pathway leading to the formation of 3-hydroxyglutaric acid and the enzymatic block in Glutaric Aciduria Type I.



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Metabolic pathway of 3-hydroxyglutaric acid.

Experimental Protocols

3-Hydroxyglutaric acid-d5 is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 3-hydroxyglutaric acid in biological samples like urine and plasma.[3][6][7] Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 3-Hydroxyglutaric Acid in Urine by GC-MS

This protocol is adapted from established methods for organic acid analysis.[2]

1. Sample Preparation:

- To 1 mL of urine, add a known amount of **3-Hydroxyglutaric acid-d5** as the internal standard.
- Acidify the sample with hydrochloric acid.
- Perform a double liquid-liquid extraction with an organic solvent such as ethyl acetate.
- Evaporate the organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

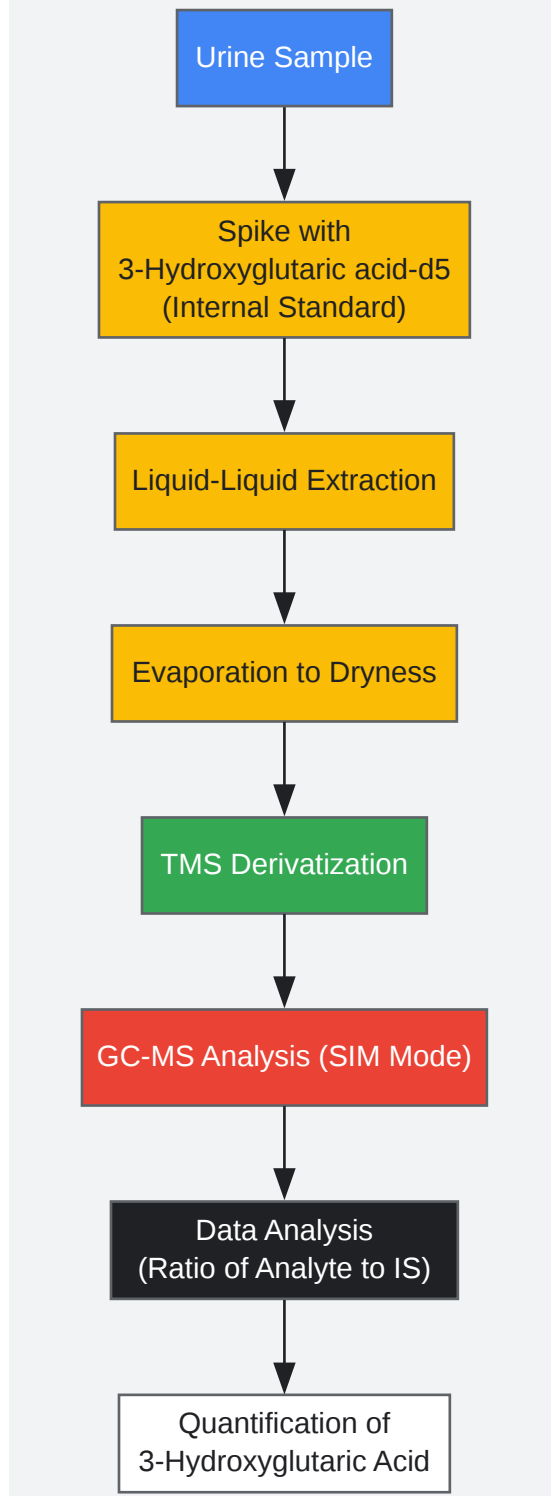
- The dried residue is derivatized to increase volatility for GC-MS analysis. A common method is trimethylsilyl (TMS) derivatization.
- Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to the dried sample.
- Heat the mixture at 70°C for 60 minutes.

3. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms) for separation.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.

Workflow for GC-MS Analysis of Urinary 3-Hydroxyglutaric Acid

GC-MS Analysis Workflow



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Workflow for urinary 3-hydroxyglutaric acid analysis.

Quantification of 3-Hydroxyglutaric Acid in Plasma by LC-MS/MS

This protocol is based on methods developed for the sensitive detection of 3-hydroxyglutaric acid in plasma.^[7]

1. Sample Preparation:

- To a plasma sample, add a known amount of **3-Hydroxyglutaric acid-d5** internal standard.
- Precipitate proteins by adding a solvent like acetonitrile.
- Centrifuge the sample and collect the supernatant.
- Dry the supernatant under nitrogen.

2. Derivatization (Butylation):

- Reconstitute the dried residue in 3 M hydrochloric acid in 1-butanol.
- Heat the mixture to form the butyl-ester derivatives.
- Dry the derivatized sample.
- Reconstitute the final residue in a solution suitable for injection (e.g., 50% methanol-water).

3. LC-MS/MS Analysis:

- Inject the sample into an LC-MS/MS system equipped with a C8 or C18 column.
- Use a gradient elution with mobile phases such as water with formic acid and methanol.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 3-hydroxyglutaric acid and its deuterated internal standard.

Conclusion

3-Hydroxyglutaric acid-d5 is an indispensable tool for the accurate and reliable quantification of 3-hydroxyglutaric acid in clinical and research settings. Its use as an internal standard in mass spectrometry-based methods allows for precise diagnosis and monitoring of Glutaric Aciduria Type I, facilitating timely intervention and improved patient outcomes. The detailed protocols provided in this guide offer a foundation for the implementation of these critical analytical techniques.

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- To cite this document: BenchChem. [3-Hydroxyglutaric Acid-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596331#3-hydroxyglutaric-acid-d5-chemical-properties]

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